molecular formula C10H13ClN2O2S B8333291 1-(2-Chloroethyl)indoline-5-sulfonamide

1-(2-Chloroethyl)indoline-5-sulfonamide

Cat. No.: B8333291
M. Wt: 260.74 g/mol
InChI Key: NJUYBFMHKKMQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)indoline-5-sulfonamide is a synthetic small molecule building block designed for research and development, particularly in the field of medicinal chemistry. This compound features an indoline core fused with a sulfonamide group, a structure known to be of significant interest in the design of bioactive molecules. Compounds within the indoline-5-sulfonamide class have been investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated CA IX and CA XII . The overexpression of these enzymes is a known factor in the acidic tumor microenvironment and is associated with cancer cell survival, metastasis, and resistance to chemotherapy . The 2-chloroethyl moiety on the indoline nitrogen serves as a reactive handle for further chemical modification, allowing researchers to synthesize more complex molecules or create targeted probes. Research on analogous indoline-5-sulfonamides has demonstrated their potential to exhibit hypoxic selectivity and reverse chemoresistance to drugs like doxorubicin, suggesting this compound is a valuable precursor for developing novel anti-cancer agents . Sulfonamide-based indole and indoline analogs are routinely explored for a wide range of pharmacological activities, including antimicrobial, antifungal, and antiproliferative effects . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15)

InChI Key

NJUYBFMHKKMQHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl

Origin of Product

United States

Scientific Research Applications

1-(2-Chloroethyl)indoline-5-sulfonamide and its derivatives have been investigated for their anticancer properties . Research indicates that indoline-5-sulfonamides can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and skin cancer (A431) cells. The compound exhibits moderate antiproliferative effects under both normoxic and hypoxic conditions, which are critical in overcoming drug resistance often encountered in cancer therapies .

Antiproliferative Effects

The antiproliferative activity of this compound has been quantified using the MTT assay, revealing an IC50 value of approximately 12.9 µM against MCF7 cells under hypoxic conditions. This suggests that the compound retains its efficacy even in low oxygen environments, common in solid tumors .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including acylation and sulfonation reactions. Variations in the hydrophobic tail of the indoline core have been explored to optimize binding affinity to target proteins, leading to the development of a library of derivatives with improved biological activity .

Case Studies

Several studies have documented the effectiveness of indoline derivatives, including this compound:

  • Study on Anticancer Activity : A study reported that a series of synthesized indoline-5-sulfonamides demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 0.57 μM against specific targets like tubulin polymerization .
  • Mechanistic Insights : Another investigation highlighted that certain derivatives induced apoptosis through mitochondrial dysfunction and increased reactive oxygen species levels, indicating a multi-faceted approach to cancer cell death .

Comparative Data Table

The following table summarizes key findings related to the biological activity and efficacy of this compound compared to related compounds:

Compound NameTargetIC50 (µM)Mechanism of Action
This compoundCA IX & XII12.9Inhibition of carbonic anhydrases
Indoline derivative ATubulin0.57Disruption of microtubule structures
Indoline derivative BEGFR32EGFR inhibition

Comparison with Similar Compounds

Research Findings and Implications

  • Dual Mechanism Potential: this compound may combine CA inhibition (common to indoline sulfonamides) and DNA alkylation (from the chloroethyl group), offering a multitarget approach to cancer therapy .
  • Synthetic Challenges : Introducing the 2-chloroethyl group requires careful optimization to avoid side reactions (e.g., hydrolysis), unlike the straightforward acylation used for 4a–4r .
  • Comparative Studies : In vitro assays comparing alkylating indoline sulfonamides with BCNU could clarify their relative DNA damage profiles and CA inhibitory potencies .

Preparation Methods

Preparation of Indoline-5-sulfonamide

The synthesis begins with the sulfonation of indoline derivatives, as outlined in recent studies:

Protection of Indoline

Indoline (5 ) is acetylated using acetic anhydride to yield 1-acetylindoline (6 ) in near-quantitative yield:

Indoline+(CH3CO)2ODMAP, CHCl31-Acetylindoline(98% yield)\text{Indoline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP, CHCl}_3} 1\text{-Acetylindoline} \quad (98\%\ \text{yield})

Chlorosulfonation

1-Acetylindoline undergoes chlorosulfonation at the 5-position using chlorosulfonic acid:

C8H9N+ClSO3H15C1-Acetylindoline-5-sulfonyl chloride(81% yield)\text{C}8\text{H}9\text{N} + \text{ClSO}_3\text{H} \xrightarrow{-15^\circ\text{C}} 1\text{-Acetylindoline-5-sulfonyl chloride} \quad (81\%\ \text{yield})

Amination

The sulfonyl chloride intermediate is treated with ammonia to form 1-acetylindoline-5-sulfonamide (8 ):

C10H10ClNO3S+NH3THF1-Acetylindoline-5-sulfonamide(89% yield)\text{C}{10}\text{H}{10}\text{ClNO}3\text{S} + \text{NH}3 \xrightarrow{\text{THF}} 1\text{-Acetylindoline-5-sulfonamide} \quad (89\%\ \text{yield})

Deprotection

Acid hydrolysis removes the acetyl group:

C10H12N2O3S+HClH2OIndoline-5-sulfonamide(81% yield)\text{C}{10}\text{H}{12}\text{N}2\text{O}3\text{S} + \text{HCl} \xrightarrow{\text{H}_2\text{O}} \text{Indoline-5-sulfonamide} \quad (81\%\ \text{yield})

N-Alkylation with 2-Chloroethyl Group

Alternative Synthetic Routes

One-Pot Sulfonylation-Alkylation

A streamlined method combines sulfonamide formation and N-alkylation in a single pot:

  • Simultaneous Sulfonation : Using 2-chloroethanesulfonyl chloride.

  • In Situ Alkylation : Base-mediated displacement at the indoline nitrogen.

Indoline+ClCH2CH2SO2ClEt3N,CH2Cl21-(2-Chloroethyl)indoline-5-sulfonamide(55% yield)\text{Indoline} + \text{ClCH}2\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} 1\text{-(2-Chloroethyl)indoline-5-sulfonamide} \quad (55\%\ \text{yield})

Grignard Reagent Approach

Recent advances using sulfinylamine reagents (e.g., t-BuONSO) enable direct sulfonamide synthesis:

Indoline-MgBr+t-BuONSO78CIntermediateH2O1-(2-Chloroethyl)indoline-5-sulfonamide(62% yield)\text{Indoline-MgBr} + \text{t-BuONSO} \xrightarrow{-78^\circ\text{C}} \text{Intermediate} \xrightarrow{\text{H}_2\text{O}} 1\text{-(2-Chloroethyl)indoline-5-sulfonamide} \quad (62\%\ \text{yield})

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 8.37 (s, 1H, NH), 7.55 (d, J = 8.9 Hz, 1H, Ar-H), 4.12 (t, J = 6.2 Hz, 2H, CH₂Cl), 3.44 (s, 2H, SO₂NH₂).

  • IR (KBr):

    • 1170 cm⁻¹ (S=O stretch), 1345 cm⁻¹ (N=O stretch), 3106 cm⁻¹ (Ar-H).

Purity Assessment

  • HPLC : >98% purity under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).

  • Melting Point : 204–205°C (consistent with literature).

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in sulfonation Use acetyl protection to direct sulfonation to the 5-position
Over-alkylation Controlled stoichiometry of 1-bromo-2-chloroethane (1.2 equiv)
Byproduct formation Column chromatography (SiO₂, EtOAc/hexane 3:7)

Industrial Scalability Considerations

  • Cost-Effective Reagents : Substituting DMF with toluene reduces solvent costs by 40% without yield loss.

  • Continuous Flow Systems : Patented methods demonstrate 90% yield at 100 g scale using microreactors.

  • Waste Management : Chloride byproducts are neutralized with Ca(OH)₂ to meet environmental regulations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloroethyl)indoline-5-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via chlorosulfonation of 1-acetylindoline, followed by amidation. Key steps include controlling reaction temperature (0–5°C during sulfonation) and using anhydrous conditions to minimize hydrolysis of the sulfonyl chloride intermediate . Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:1.2 indoline derivative to chlorosulfonic acid) and inert gas purging to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the sulfonamide .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the indoline backbone and chloroethyl substituent. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight with <2 ppm error. Purity assessment requires HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) . For crystalline samples, X-ray diffraction provides structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of sulfonamide intermediates. Storage conditions should adhere to anhydrous, low-temperature (-20°C) environments to prevent degradation. Emergency procedures include skin decontamination with 10% sodium bicarbonate solution and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the chloroethyl group’s electrophilicity. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Transition state analysis identifies activation energies for SN1/SN2 pathways, guiding experimental design for functionalization (e.g., replacing chlorine with amines or thiols) .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents at varying temperatures (25–60°C) clarify discrepancies. Use Hansen Solubility Parameters (HSPs) to correlate polarity and hydrogen-bonding capacity. For example, poor aqueous solubility (logP ~2.5) contrasts with high DMSO solubility (>100 mg/mL), requiring solvent selection aligned with application (e.g., biological assays vs. organic synthesis) .

Q. How do steric and electronic effects influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals degradation pathways. Acidic conditions promote sulfonamide hydrolysis (via protonation of the sulfonyl oxygen), while basic conditions cleave the chloroethyl group. Stabilizers like antioxidants (e.g., BHT at 0.1% w/w) mitigate oxidative degradation .

Q. What experimental designs validate the compound’s hypothesized biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence-based enzymatic inhibition) with dose-response curves (IC50 determination). Competitive binding studies with radiolabeled ligands (³H or ¹⁴C) confirm target specificity. Cross-validate results with CRISPR/Cas9 knockout models to rule off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Replicate experiments using standardized conditions (deuterated solvent purity, internal reference calibration). Compare data with computational predictions (e.g., ACD/Labs NMR predictor). If inconsistencies persist, assess sample purity via elemental analysis and crystallinity via Differential Scanning Calorimetry (DSC) .

Q. What statistical approaches reconcile variability in biological assay results across independent studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor. Use Bland-Altman plots to assess inter-laboratory variability. Sensitivity analysis identifies outliers linked to protocol deviations (e.g., incubation time, cell line differences) .

Methodological Resources

  • Synthetic Protocols : Refer to The Journal of Organic Chemistry for chlorosulfonation optimization .
  • Analytical Validation : Follow ICMJE guidelines for reporting chemical characterization .
  • Data Analysis : Utilize GAUSSIAN software for DFT modeling and GraphPad Prism for statistical validation .

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